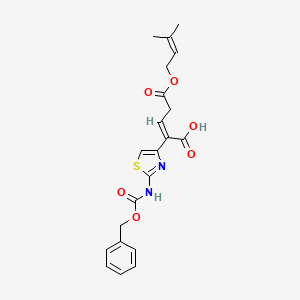
Serine, 2-(fluoromethyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serine, 2-(fluoromethyl)-, methyl ester is a chemical compound with the molecular formula C5H10FNO3. It is a derivative of serine, an amino acid, where the hydroxyl group is replaced by a fluoromethyl group, and the carboxyl group is esterified with methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Serine, 2-(fluoromethyl)-, methyl ester typically involves the fluoromethylation of serine followed by esterification. One common method is to react serine with a fluoromethylating agent such as fluoromethyl iodide in the presence of a base like sodium hydride. The resulting intermediate is then esterified using methanol and an acid catalyst like sulfuric acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Serine, 2-(fluoromethyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Fluoromethyl carboxylic acids.
Reduction: Fluoromethyl alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Serine, 2-(fluoromethyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly serine proteases.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Serine, 2-(fluoromethyl)-, methyl ester involves its interaction with molecular targets such as enzymes. The fluoromethyl group can form strong interactions with active sites of enzymes, inhibiting their activity. This is particularly relevant for serine proteases, where the compound can act as an irreversible inhibitor by forming a covalent bond with the serine residue in the active site .
Comparison with Similar Compounds
Similar Compounds
Serine, methyl ester: Lacks the fluoromethyl group, making it less reactive in certain biochemical contexts.
Serine, 2-chloromethyl-, methyl ester: Similar structure but with a chloromethyl group instead of fluoromethyl, leading to different reactivity and biological activity.
Serine, 2-bromomethyl-, methyl ester: Contains a bromomethyl group, which can result in different chemical and biological properties.
Uniqueness
Serine, 2-(fluoromethyl)-, methyl ester is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in medicinal chemistry for the development of enzyme inhibitors and other bioactive molecules .
Properties
IUPAC Name |
methyl (2S)-2-amino-2-(fluoromethyl)-3-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO3/c1-10-4(9)5(7,2-6)3-8/h8H,2-3,7H2,1H3/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCMZUHVPZMXJS-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)(CF)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@](CO)(CF)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


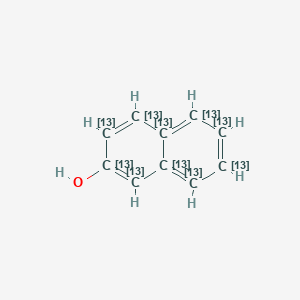
![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)
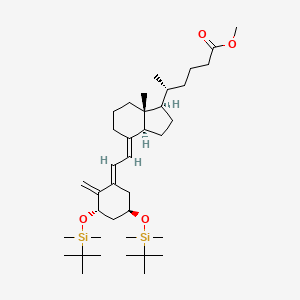
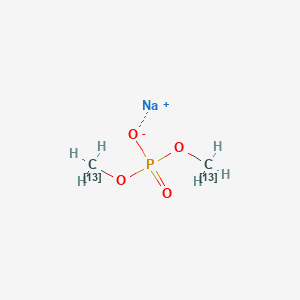
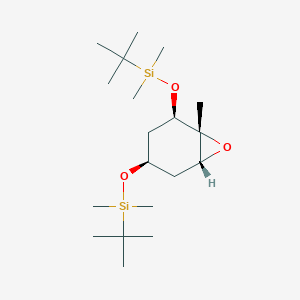
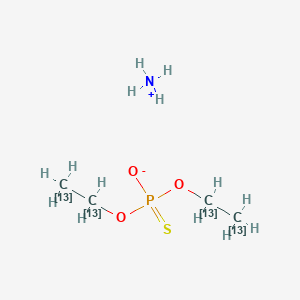
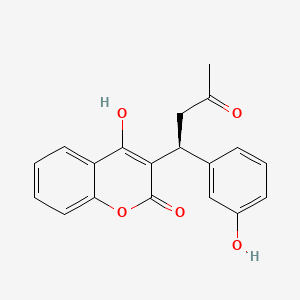

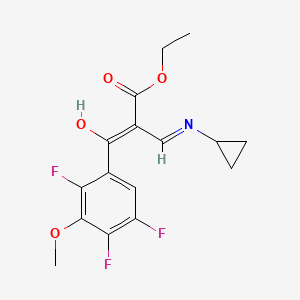
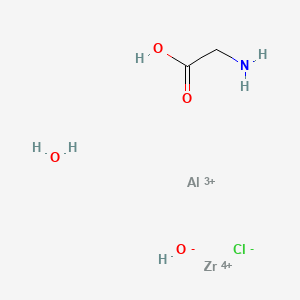
![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)
